Technical Documentation Center

1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol
  • CAS: 321432-90-0

Core Science & Biosynthesis

Foundational

molecular weight and chemical structure of 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol

An In-Depth Technical Guide to 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol Abstract Introduction: Unveiling a Potential Pharmacophore The landscape of drug discovery is in a constant state of evolution, driven by t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol

Abstract

Introduction: Unveiling a Potential Pharmacophore

The landscape of drug discovery is in a constant state of evolution, driven by the need for novel therapeutic agents with improved efficacy and safety profiles. The molecule 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol represents an intriguing, yet currently uncharacterized, chemical scaffold. Its structure combines the 1,1-bis(4-chlorophenyl) moiety, a feature present in various biologically active compounds, with an aminoethanol backbone, a common pharmacophore in many established drugs. The presence of two chlorophenyl groups can significantly influence the molecule's lipophilicity and its potential interactions with biological targets. The secondary amine and the tertiary alcohol functionalities introduce possibilities for hydrogen bonding and salt formation, which are critical for drug-receptor interactions and pharmacokinetic properties.

This guide provides a detailed theoretical analysis of this compound, laying a foundational framework for its future synthesis and investigation. By dissecting its constituent parts and drawing parallels with known molecules, we can project its chemical behavior and potential therapeutic value.

Molecular Structure and Physicochemical Properties

The systematic name 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol defines a precise molecular architecture. This structure consists of a two-carbon ethanol backbone. The first carbon atom (C1) is substituted with two 4-chlorophenyl groups and a hydroxyl group. The second carbon atom (C2) is substituted with a methylamino group.

Chemical Identification
PropertyValueSource
IUPAC Name 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol-
Molecular Formula C₁₅H₁₅Cl₂NOCalculated
Molecular Weight 297.19 g/mol Calculated
Canonical SMILES CNC(C(C1=CC=C(Cl)C=C1)(C2=CC=C(Cl)C=C2)O)Deduced
InChI Key (Predicted)-
CAS Number Not available-
Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol. These values are estimated based on its structure and can be valuable for predicting its behavior in biological systems.

PropertyPredicted ValueSignificance in Drug Development
LogP (o/w) ~4.5 - 5.5Indicates high lipophilicity, suggesting potential for good membrane permeability but also possible issues with aqueous solubility and metabolic clearance.
Topological Polar Surface Area (TPSA) 32.3 ŲSuggests good potential for oral bioavailability and blood-brain barrier penetration.
Hydrogen Bond Donors 2The hydroxyl and amino groups can participate in hydrogen bonding with target receptors.
Hydrogen Bond Acceptors 3The oxygen, nitrogen, and chlorine atoms can act as hydrogen bond acceptors.
Rotatable Bonds 4Provides conformational flexibility, which can be important for binding to a target.

Proposed Synthetic Pathway

While no specific synthesis for 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol has been reported, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and analogous reactions found in the literature for similar amino alcohols. A logical approach would be the ring-opening of a suitable epoxide precursor with methylamine.

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be derived from the corresponding epoxide, 1,1-bis(4-chlorophenyl)oxirane. This epoxide, in turn, can be synthesized from the commercially available 4,4'-dichlorobenzophenone.

G target 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol epoxide 1,1-Bis(4-chlorophenyl)oxirane target->epoxide Ring Opening methylamine Methylamine ketone 4,4'-Dichlorobenzophenone epoxide->ketone Corey-Chaykovsky Reaction ylide Sulfur Ylide

Figure 1: Retrosynthetic analysis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1,1-Bis(4-chlorophenyl)oxirane

This step involves an epoxidation reaction, such as the Corey-Chaykovsky reaction, starting from 4,4'-dichlorobenzophenone.

  • Preparation of the Sulfur Ylide: To a stirred suspension of trimethylsulfonium iodide in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium or sodium hydride portion-wise. The mixture is stirred at this temperature for 30-60 minutes to generate the dimethylsulfonium methylide.

  • Epoxidation: A solution of 4,4'-dichlorobenzophenone in anhydrous THF is added dropwise to the freshly prepared sulfur ylide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for several hours or until the reaction is complete (monitored by Thin Layer Chromatography).

  • Work-up and Purification: The reaction is quenched by the careful addition of water. The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude epoxide can be purified by column chromatography on silica gel.

Step 2: Synthesis of 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol

This step involves the nucleophilic ring-opening of the epoxide with methylamine.

  • Reaction Setup: To a solution of 1,1-bis(4-chlorophenyl)oxirane in a suitable solvent such as methanol or ethanol in a sealed tube or a pressure vessel, add an excess of methylamine (either as a solution in a solvent or as a condensed gas).

  • Reaction Conditions: The mixture is heated to a temperature between 50-80 °C for several hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, the solvent and excess methylamine are removed under reduced pressure. The residue is dissolved in an organic solvent and washed with water to remove any remaining methylamine salts. The organic layer is dried and concentrated. The final product can be purified by crystallization or column chromatography to yield 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol.

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Aminolysis ketone 4,4'-Dichlorobenzophenone epoxide 1,1-Bis(4-chlorophenyl)oxirane ketone->epoxide Corey-Chaykovsky Reaction ylide Trimethylsulfonium Iodide + Base ylide->epoxide epoxide_2 1,1-Bis(4-chlorophenyl)oxirane methylamine Methylamine target 1,1-Bis(4-chlorophenyl)-2- (methylamino)-1-ethanol methylamine->target epoxide_2->target Nucleophilic Ring Opening

Figure 2: Proposed two-step synthesis workflow.

Potential Applications in Drug Development

The structural motifs within 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol suggest several potential avenues for therapeutic applications.

Insights from Structurally Similar Compounds
  • Antimicrobial and Antifungal Activity: The presence of the bis(4-chlorophenyl) group is a feature in some compounds with demonstrated antimicrobial and antifungal properties. The lipophilic nature of this group may facilitate the disruption of microbial cell membranes.

  • Anticancer Potential: Several compounds containing the 1,1-diaryl moiety have been investigated for their anticancer activities. These compounds can act through various mechanisms, including the inhibition of tubulin polymerization or the modulation of specific signaling pathways involved in cancer cell proliferation.

  • CNS Activity: The aminoethanol core is a well-known scaffold in many centrally acting drugs, including antidepressants and beta-blockers. The predicted ability of the target molecule to cross the blood-brain barrier could make it a candidate for neurological or psychiatric drug discovery programs.

Future Research Directions
  • Synthesis and Characterization: The first and most crucial step is the successful synthesis and unambiguous characterization of 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol using modern analytical techniques such as NMR, Mass Spectrometry, and X-ray crystallography.

  • In Vitro Screening: Once synthesized, the compound should be subjected to a broad panel of in vitro biological assays to identify its primary pharmacological activity. This could include screens for antimicrobial, anticancer, and receptor-binding activities.

  • Structure-Activity Relationship (SAR) Studies: Should initial screening reveal promising activity, SAR studies could be initiated. This would involve the synthesis and testing of analogs with modifications to the aromatic rings (e.g., different halogen substitutions), the amino group (e.g., different alkyl substituents), and the stereochemistry of the chiral centers.

Conclusion

While 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol remains a hypothetical compound at present, a thorough analysis of its structure suggests it is a molecule of significant interest for medicinal chemistry and drug development. Its combination of a lipophilic bis(4-chlorophenyl) core and a polar aminoethanol side chain presents a unique profile that warrants further investigation. The synthetic route proposed in this guide is based on well-established chemical transformations and should be readily achievable in a laboratory setting. The potential for this compound to exhibit a range of biological activities makes it a compelling target for future research endeavors. This technical guide serves as a foundational document to inspire and direct the synthesis and exploration of this novel chemical entity.

References

Due to the putative nature of the topic compound, this reference list includes sources for analogous structures and synthetic methods.

  • PubChem Compound Summary for CID 411181, 2-Amino-1,2-bis(p-chlorophenyl)ethanol. National Center for Biotechnology Information. [Link]

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]

  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

Exploratory

metabolic pathway and metabolites of 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol

An In-Depth Technical Guide to the Predicted Metabolic Pathway and Metabolites of 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol For Researchers, Scientists, and Drug Development Professionals Abstract This technical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Metabolic Pathway and Metabolites of 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, predictive analysis of the metabolic fate of 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol. In the absence of direct experimental data for this specific molecule, this document synthesizes established principles of drug metabolism and evidence from structurally related compounds to propose a putative metabolic pathway. This guide is intended to serve as a foundational resource for researchers initiating metabolism studies, offering insights into potential metabolic transformations, the enzymes likely involved, and robust experimental protocols for the verification of these predictions. The core focus is on providing a scientifically grounded framework for investigating the biotransformation of this compound, encompassing Phase I and Phase II metabolic reactions and detailed methodologies for metabolite identification.

Introduction

1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol is a molecule of interest due to its structural similarities to compounds with known biological activities. The bis(4-chlorophenyl) moiety is a key feature of various compounds, including the insecticide DDT, while the 2-(methylamino)-1-ethanol side chain is a common pharmacophore in many pharmaceutical agents. Understanding the metabolic pathway of this compound is critical for elucidating its pharmacokinetic profile, potential toxicity, and overall disposition in a biological system. This guide presents a hypothesized metabolic pathway, grounded in the established principles of xenobiotic metabolism, to facilitate further experimental investigation.

The proposed metabolic transformations are based on well-documented reactions for analogous chemical structures, including N-dealkylation, oxidation of secondary alcohols, and aromatic hydroxylation.[1][2][3] This predictive approach enables the design of targeted and efficient experimental strategies for the definitive identification and characterization of its metabolites.

Proposed Phase I Metabolic Pathway

Phase I metabolism typically involves the introduction or unmasking of functional groups, preparing the molecule for Phase II conjugation and subsequent excretion. For 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol, the primary sites for Phase I metabolism are predicted to be the N-methyl group and the secondary alcohol.

N-Demethylation

N-dealkylation is a common metabolic pathway for secondary and tertiary amines, primarily catalyzed by cytochrome P450 (CYP) enzymes.[4][5] The removal of the methyl group from the nitrogen atom of 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol would yield the primary amine metabolite, 1,1-Bis(4-chlorophenyl)-2-amino-1-ethanol. This reaction proceeds through the formation of an unstable hydroxylated intermediate on the methyl group's carbon, which then spontaneously rearranges to release formaldehyde.[4] The resulting primary amine is more polar and can be a substrate for further metabolic reactions, including Phase II conjugation. The N-demethylation of various drugs, such as nefopam, is a critical step in their metabolic clearance.[6]

Oxidation of the Secondary Alcohol

The secondary alcohol group in the ethanolamine side chain is a likely site for oxidation. This reaction is typically catalyzed by cytosolic enzymes like alcohol dehydrogenases (ADHs), as well as microsomal CYP enzymes.[7][8] Oxidation of the secondary alcohol would convert it to a ketone, forming the metabolite 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ketone. Secondary alcohols are generally considered poorer substrates for ADHs compared to primary alcohols, but this pathway remains a significant possibility.[9]

Aromatic Hydroxylation

The two 4-chlorophenyl rings present potential sites for aromatic hydroxylation, a reaction also mediated by CYP enzymes.[3] This process typically involves the formation of a reactive arene oxide intermediate.[3] The hydroxylation would likely occur at the positions ortho or meta to the chlorine atom. However, the presence of the electron-withdrawing chlorine atoms on the phenyl rings may slow down the rate of this oxidation.[3]

Predicted Phase I Metabolic Pathway of 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol

Metabolic_Pathway Parent 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol Metabolite1 1,1-Bis(4-chlorophenyl)-2-amino-1-ethanol Parent->Metabolite1 N-Demethylation (CYP450) Metabolite2 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ketone Parent->Metabolite2 Alcohol Oxidation (ADH, CYP450) Metabolite3 Hydroxylated-1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol Parent->Metabolite3 Aromatic Hydroxylation (CYP450) Workflow cluster_invitro In Vitro Metabolism cluster_analysis Analytical Phase Incubation Incubation with HLMs/Hepatocytes Quenching Reaction Quenching Incubation->Quenching Extraction Protein Precipitation & Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Sample Injection Data Data Processing & Metabolite Identification LCMS->Data Structure Structural Elucidation Data->Structure

Caption: A typical workflow for in vitro metabolite identification.

In Vitro Metabolism using Cryopreserved Hepatocytes

For a more comprehensive assessment of metabolism, including both Phase I and Phase II reactions, cryopreserved hepatocytes are the preferred in vitro system. [10]The protocol is similar to the HLM assay, but with intact cells, and does not require the addition of cofactors.

Data Presentation and Interpretation

The data from the in vitro metabolic stability assay can be used to calculate key pharmacokinetic parameters.

Table 1: Hypothetical Metabolic Stability Data

ParameterValue
Half-life (t½)[Calculated from the rate of disappearance]
Intrinsic Clearance (CLint)[Calculated from the half-life]
Predicted Metabolites m/z
N-desmethyl metabolite[Predicted mass-to-charge ratio]
Ketone metabolite[Predicted mass-to-charge ratio]
Hydroxylated metabolite[Predicted mass-to-charge ratio]

Conclusion

The metabolic pathway of 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol is predicted to involve several key Phase I and Phase II transformations. The primary routes of metabolism are likely N-demethylation and oxidation of the secondary alcohol, with aromatic hydroxylation as a secondary possibility. Subsequent Phase II conjugation reactions, such as glucuronidation and sulfation, are expected to facilitate the excretion of the parent compound and its metabolites.

This in-depth technical guide provides a robust, scientifically-grounded framework for initiating the experimental investigation of this compound's metabolism. The detailed protocols and predictive insights are designed to guide researchers in the efficient and accurate characterization of its metabolic fate, a critical step in the drug development process.

References

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (n.d.). PMC. [Link]

  • LC-MS/MS Metabolite Targeting. (n.d.). General Metabolics. [Link]

  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (2023). PMC. [Link]

  • Oxidative Reactions - Biotransformation of Drugs. (n.d.). Pharmacy 180. [Link]

  • How Does LC-MS Identify Proteins and Metabolites? (2025). Patsnap Synapse. [Link]

  • Enhanced Detection and Identification in Metabolomics by Use of LC–MS/MS Untargeted Analysis in Combination with Gas-Phase Fractionation. (2014). ACS Publications. [Link]

  • The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation. (n.d.). ResearchGate. [Link]

  • Phase I Metabolism- Oxidation of Aromatic compounds. (2014). Medicinal Chemistry. [Link]

  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (2023). ResearchGate. [Link]

  • The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation. (2021). PubMed. [Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. (n.d.). PMC. [Link]

  • N-Dealkylation of Amines. (2022). MDPI. [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Corning. [Link]

  • In vitro techniques for investigating drug metabolism. (n.d.). Taylor & Francis eBooks. [Link]

  • Application of In Vitro Metabolism Activation in High-Throughput Screening. (2020). PMC. [Link]

  • Biocatalytic Oxidation of Alcohols. (2020). MDPI. [Link]

  • Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. (n.d.). PMC. [Link]

  • ALCOHOL METABOLISM. (n.d.). PMC. [Link]

  • Metabolic N-Dealkylation and N-Oxidation. (2021). MDPI. [Link]

  • Phase II Drug Metabolism. (2022). Bio-techne. [Link]

Sources

Foundational

Bis(4-chlorophenyl) Ethanol Derivatives: Pharmacological Scaffolds & Therapeutic Potential

This guide provides an in-depth technical review of bis(4-chlorophenyl) ethanol derivatives, analyzing their transition from agrochemical origins to modern pharmacological scaffolds. Executive Summary & Structural Contex...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of bis(4-chlorophenyl) ethanol derivatives, analyzing their transition from agrochemical origins to modern pharmacological scaffolds.

Executive Summary & Structural Context

The bis(4-chlorophenyl) motif is a privileged structure in medicinal chemistry, historically associated with the organochlorine scaffold of DDT and its metabolites. However, in modern pharmacology, derivatives of bis(4-chlorophenyl) ethanol (and its bioisosteres) have emerged as potent agents in antiprotozoal therapy, endocrine modulation, and oncology.

This guide focuses on two primary isomeric scaffolds:

  • 1,1-bis(4-chlorophenyl)ethanol (Chlorfenethol): A tertiary alcohol often used as a chemical intermediate and acaricide, serving as a precursor for imidazole-based antifungals.

  • 2,2-bis(4-chlorophenyl)ethanol (DDOH): A primary alcohol and metabolic derivative, significant for its interaction with nuclear receptors.

Chemical Lineage & Bioisosterism

The pharmacological utility of this class lies in the bis(4-chlorophenyl) "butterfly" shape, which fits into hydrophobic pockets of enzymes (e.g., CYP51) and receptors (e.g., Estrogen Receptor).

ChemicalLineage DDT DDT (Agrochemical Parent) Chlorfenethol 1,1-bis(4-chlorophenyl)ethanol (Scaffold A: Tertiary Alcohol) DDT->Chlorfenethol Hydroxylation/Substitution DDOH 2,2-bis(4-chlorophenyl)ethanol (Scaffold B: Primary Alcohol) DDT->DDOH Metabolic Degradation Bicyclic Azabicyclo[3.2.2]nonanes (Antiprotozoal Lead) Chlorfenethol->Bicyclic Bioisosteric Rigidification Pyrazolone Chlorophenyl Pyrazolones (Anticancer Agents) Chlorfenethol->Pyrazolone Derivatization

Figure 1: Structural evolution of the bis(4-chlorophenyl) motif from pesticide origins to pharmacological agents.

Pharmacological Profiles[2][3][4][5]

Antiprotozoal Activity: The Bicyclic Octane/Nonane Class

The most significant pharmacological advancement for this scaffold is in the treatment of tropical diseases. Researchers have synthesized bis(4-chlorophenyl)-2-azabicyclo[3.2.2]nonanes , which exhibit potent activity against Plasmodium falciparum (Malaria) and Trypanosoma brucei (Sleeping Sickness).

  • Mechanism of Action: These derivatives likely disrupt heme detoxification pathways or membrane integrity in the parasite, similar to other lipophilic amine antimalarials.

  • Key Lead Compound: 2-azabicyclo[3.2.2]non-5-yl-dimethylamine derivative (Compound 4a).[1]

  • Potency Data:

OrganismStrainIC50 (µM)Reference Standard (IC50)
P. falciparumK1 (Resistant)0.28 Chloroquine (0.12)
T. b. rhodesienseSTIB 9000.60 Suramin (0.0075)
CytotoxicityL6 Cells108.8 (High Selectivity Index)
Endocrine Modulation (SERM Potential)

The 2,2-bis(4-chlorophenyl)ethanol (DDOH) scaffold binds to the Estrogen Receptor (ER), acting as a weak agonist/antagonist. This interaction is critical for:

  • Toxicology: Understanding environmental endocrine disruption.

  • Drug Design: Developing Selective Estrogen Receptor Modulators (SERMs). The hydrophobic bis-phenyl tail mimics the steroid backbone of estradiol, allowing for competitive binding at the ligand-binding domain (LBD).

Anticancer Activity

Derivatives incorporating the bis(4-chlorophenyl) moiety into pyrazolone rings have demonstrated cytotoxicity against HepG2 (liver carcinoma) cells.

  • IC50: ~6 µg/mL.

  • Mechanism: Induction of reactive oxygen species (ROS) and subsequent apoptosis. The lipophilicity of the chlorophenyl groups facilitates membrane penetration.

Experimental Protocols

Synthesis of 2-Azabicyclo[3.2.2]nonane Derivatives

This protocol describes the synthesis of the high-potency antiprotozoal pharmacophore.

Prerequisites:

  • Starting Material: Bicyclo[2.2.2]octan-2-ones (derived from benzylidene acetone).

  • Reagents: Hydroxylamine-O-sulfonic acid, LiAlH4, Glacial Acetic Acid.[1]

Workflow:

  • Beckmann Rearrangement:

    • Dissolve the bis(chlorophenyl)-bicyclo[2.2.2]octan-2-one in glacial acetic acid.

    • Add hydroxylamine-O-sulfonic acid (1.2 eq) under reflux for 4 hours.

    • Result: Expansion of the ring to form the 2-azabicyclo[3.2.2]nonan-3-one lactam.

  • Reduction:

    • Suspend LiAlH4 (3 eq) in dry diethyl ether or THF under inert atmosphere (

      
      ).
      
    • Add the lactam dropwise at 0°C.

    • Reflux for 6–12 hours.

    • Quench with Fieser workup (

      
      , 15% NaOH, 
      
      
      
      ).
  • Purification:

    • Extract with DCM, dry over

      
      .
      
    • Purify via column chromatography (Silica gel, MeOH/DCM gradient).

Synthesis Start Start: Bis(chlorophenyl) bicyclo[2.2.2]octan-2-one Step1 Step 1: Beckmann Rearrangement (NH2OSO3H, AcOH, Reflux) Start->Step1 Intermediate Intermediate: 2-azabicyclo[3.2.2]nonan-3-one (Lactam) Step1->Intermediate Step2 Step 2: Reduction (LiAlH4, Ether, Reflux) Intermediate->Step2 Final Final Product: 2-azabicyclo[3.2.2]nonane amine Step2->Final

Figure 2: Synthetic pathway for expanding the bicyclic octane core to the active aza-nonane pharmacophore.[1]

In Vitro Antiplasmodial Assay (Microplate)

To validate the activity of synthesized derivatives against P. falciparum.

  • Culture: Maintain P. falciparum (strain K1) in RPMI 1640 medium supplemented with 5% Albumax II.

  • Plating: Distribute parasite cultures (0.3% parasitemia, 2.5% hematocrit) into 96-well plates.

  • Treatment: Add serial dilutions of the bis(4-chlorophenyl) derivative (dissolved in DMSO).

  • Incubation: Incubate for 72 hours at 37°C in a low-oxygen atmosphere (

    
    ).
    
  • Readout:

    • Add

      
      -hypoxanthine for the final 24 hours.
      
    • Harvest cells and measure radioactive uptake using a scintillation counter.

    • Calculate IC50 via non-linear regression.

Toxicology & Safety Considerations

While the bis(4-chlorophenyl) ethanol scaffold offers therapeutic promise, its structural similarity to persistent organic pollutants (POPs) necessitates rigorous safety profiling.

  • Lipophilicity (LogP): High LogP values (>4.0) improve membrane permeability but increase the risk of bioaccumulation in adipose tissue.

  • Metabolic Stability: The chlorophenyl rings are resistant to oxidative metabolism, potentially leading to long half-lives.

  • Endocrine Disruption: All derivatives must be screened for Estrogen Receptor (ER) and Androgen Receptor (AR) binding affinity early in the development process to avoid off-target endocrine toxicity.

References

  • Antiprotozoal Activities of New Bis-chlorophenyl Derivatives. Bioorganic & Medicinal Chemistry Letters.

  • Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones. Journal of Pharmacy & Pharmaceutical Sciences.

  • Estrogen Receptor Binding of DDT Metabolites. Endocrinology.

  • Biological Studies on Chlorophenyl-substituted Pyrazolone Derivatives. Der Pharma Chemica.

  • Chlorfenethol (1,1-bis(4-chlorophenyl)ethanol) Compound Summary. PubChem.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol

An Application Guide for the Synthesis of 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 1,1-Bis(4-chlorophenyl)-2-(methylami...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol, a tertiary amino alcohol with potential applications in pharmaceutical and materials science research. The synthetic strategy is centered around a robust and widely applicable organometallic addition followed by nucleophilic substitution. The protocol begins with the addition of a chloromethyl Grignard reagent to 4,4'-dichlorobenzophenone to form a chlorohydrin intermediate. This intermediate is subsequently converted to a terminal epoxide, which undergoes regioselective ring-opening with methylamine to yield the target compound. This guide is designed for researchers and scientists in drug development and organic synthesis, offering detailed procedural instructions, explanations for key experimental choices, and necessary safety precautions.

Introduction

Tertiary amino alcohols are a significant class of organic compounds, frequently incorporated into the structure of biologically active molecules and serving as versatile chiral ligands in asymmetric synthesis. The title compound, 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol, features a diaryl ethanolamine scaffold, a motif present in various pharmacologically relevant agents. Its synthesis requires precise control over carbon-carbon bond formation and subsequent amination.

The method detailed herein employs a classic Grignard reaction, a powerful tool for creating C-C bonds, followed by an efficient epoxidation and aminolysis sequence.[1] This multi-step approach was chosen for its reliability and the relative accessibility of the starting materials. The initial precursor, 4,4'-dichlorobenzophenone, is readily synthesized via a Friedel-Crafts acylation of chlorobenzene or is commercially available.[2][3] The subsequent steps are designed to be high-yielding and scalable, providing a clear pathway to the desired product.

Reaction Scheme

Overall Synthesis:

  • Step 1: Grignard reaction of 4,4'-dichlorobenzophenone with a chloromethyl Grignard reagent to form the chlorohydrin intermediate.

  • Step 2: Base-induced intramolecular cyclization to form the epoxide.

  • Step 3: Nucleophilic ring-opening of the epoxide with methylamine.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMolar Mass ( g/mol )Notes
4,4'-Dichlorobenzophenone90-98-2C₁₃H₈Cl₂O251.11Off-white crystalline powder.[4]
Magnesium Turnings7439-95-4Mg24.31For Grignard reagent preparation.
Chloromethyl methyl ether107-30-2C₂H₅ClO80.51Caution: Highly carcinogenic.
Anhydrous Diethyl Ether (Et₂O)60-29-7C₄H₁₀O74.12Must be anhydrous.
Iodine (I₂)7553-56-2I₂253.81For activating magnesium.
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00For epoxidation.
Methylamine (40% in H₂O)74-89-5CH₅N31.06Corrosive and flammable.[5][6]
Ethanol (EtOH)64-17-5C₂H₅OH46.07Solvent for aminolysis.
Saturated Ammonium Chloride (NH₄Cl)12125-02-9NH₄Cl53.49For quenching the Grignard reaction.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04For drying organic layers.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Extraction solvent.
Hydrochloric Acid (HCl)7647-01-0HCl36.46For work-up.
Equipment
  • Three-neck round-bottom flasks (various sizes)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography (column, flasks)

  • Thin Layer Chromatography (TLC) plates and developing chamber

Safety Precautions

  • General Handling: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Grignard Reagents: Grignard reagents react violently with protic sources like water and alcohols. Ensure all glassware is oven-dried and the reaction is conducted under a strict inert atmosphere (N₂ or Ar). Diethyl ether is extremely flammable; avoid all ignition sources.[8]

  • Reagent-Specific Hazards:

    • Chloromethyl methyl ether: Is a potent carcinogen and should be handled with extreme caution.

    • Methylamine: Is corrosive, flammable, and has a pungent odor. Handle in a fume hood and avoid inhalation.

    • Acids and Bases: Handle concentrated acids and bases with care.

Detailed Synthesis Protocol

Part A: Synthesis of 2-Chloro-1,1-bis(4-chlorophenyl)ethanol (Intermediate 1)

This part of the protocol describes the nucleophilic addition of a chloromethyl Grignard reagent to the diaryl ketone.

  • Apparatus Setup: Assemble a three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a flow of nitrogen and allow it to cool to room temperature.

  • Grignard Reagent Preparation:

    • To the flask, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine. The purple color will fade as the iodine sublimates and reacts with the magnesium surface, which is an activation step.[1]

    • In the dropping funnel, prepare a solution of chloromethyl methyl ether (1.1 eq) in anhydrous diethyl ether (2 mL per mmol of ether).

    • Add a small portion (~10%) of the ether solution to the magnesium turnings. The reaction should initiate, evidenced by gentle bubbling and a cloudy appearance. If it doesn't start, gentle warming with a heat gun may be required.

    • Once initiated, add the remaining ether solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1 hour to ensure full formation of the Grignard reagent.

  • Addition to Ketone:

    • Dissolve 4,4'-dichlorobenzophenone (1.0 eq) in anhydrous diethyl ether (3 mL per mmol of ketone) and add this solution to the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath to 0 °C.

    • Add the ketone solution dropwise to the stirred Grignard reagent. A color change and an increase in viscosity may be observed.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

  • Work-up and Isolation:

    • Monitor the reaction by TLC until the starting ketone is consumed.

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride. This protonates the intermediate alkoxide and neutralizes excess Grignard reagent.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude chlorohydrin intermediate. This product can often be used in the next step without further purification.

Part B: Synthesis of 2,2-Bis(4-chlorophenyl)oxirane (Intermediate 2)
  • Epoxidation: Dissolve the crude chlorohydrin from Part A in a mixture of ethanol and water (4:1).

  • Add powdered sodium hydroxide (1.5 eq) in portions while stirring vigorously at room temperature. The formation of the epoxide occurs via an intramolecular Williamson ether synthesis mechanism.

  • Stir the reaction for 2-4 hours. Monitor the reaction progress by TLC.

  • Isolation: Once the reaction is complete, remove the ethanol under reduced pressure. Add water to the residue and extract the product with dichloromethane (3x).

  • Combine the organic extracts, wash with water, then brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude epoxide, which can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) if necessary.

Part C: Synthesis of 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol (Final Product)
  • Aminolysis: In a sealed pressure tube, dissolve the epoxide (1.0 eq) in ethanol.

  • Add an excess of aqueous methylamine solution (5-10 eq). The excess amine serves as both the nucleophile and the solvent, driving the reaction to completion.

  • Seal the tube and heat the mixture at 60-70 °C for 12-24 hours. The reaction involves the nucleophilic attack of methylamine on one of the epoxide carbons, leading to ring-opening.[9]

  • Work-up and Purification:

    • After cooling to room temperature, carefully vent the pressure tube.

    • Remove the solvent and excess methylamine under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water to remove any remaining amine salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by flash column chromatography on silica gel (eluting with a dichloromethane/methanol gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol.

Visualization of Workflow and Mechanism

Experimental Workflow

Synthesis_Workflow cluster_prep Preparation cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Epoxidation cluster_step3 Step 3: Aminolysis A Flame-Dry Glassware under Inert Atmosphere B Prepare Anhydrous Reagent Solutions A->B C Prepare Grignard Reagent (Chloromethylmagnesium chloride) B->C D Add 4,4'-Dichlorobenzophenone Solution at 0°C C->D E Quench with sat. NH4Cl & Aqueous Work-up D->E F Treat Chlorohydrin with NaOH in EtOH/H2O E->F G Extract Epoxide with DCM F->G H React Epoxide with Methylamine in Pressure Tube G->H I Purify by Column Chromatography H->I J Characterize Final Product (NMR, MS, IR) I->J

Caption: SN2 mechanism for the nucleophilic ring-opening of the epoxide.

References

  • Wikipedia. (2023, March 15). 4,4'-Dichlorobenzophenone. Retrieved February 20, 2026, from [Link]

  • PrepChem.com. (2023). Synthesis of 4,4'-dichlorobenzophenone. Retrieved February 20, 2026, from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026, February 20). The Chemical Profile of 4,4'-Dichlorobenzophenone: Properties and Synthesis Insights. Retrieved February 20, 2026, from [Link]

  • Google Patents. (1991). EP0409689A2 - A process for the purification of 1,1-bis(4-chlorophenyl)-2,2,2-trichloroethanol.
  • University of Missouri-St. Louis. (n.d.). The Grignard Reaction. Retrieved February 20, 2026, from [Link]

  • Painter, T. O., et al. (2025, February 16). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. PMC. Retrieved February 20, 2026, from [Link]

  • Doğan, I. S. Z., et al. (2012). Synthesis of 1-Phenyl/1-(4-Chlorophenyl)-2-(1H-Imidazol-1-yl)Ethanol Esters as Potential Biological Active Compounds. ResearchGate. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved February 20, 2026, from [Link]

  • Castro, E. A., et al. (2003). Kinetics and mechanism of the aminolysis of 4-methylphenyl and 4-chlorophenyl 2,4-dinitrophenyl carbonates in aqueous ethanol. PubMed. Retrieved February 20, 2026, from [Link]

  • SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Retrieved February 20, 2026, from [Link]

  • Google Patents. (2012). CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.
  • Kulakov, I. V., et al. (2015). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. ResearchGate. Retrieved February 20, 2026, from [Link]

  • Charris, J., et al. (2020). Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations. ResearchGate. Retrieved February 20, 2026, from [Link]

  • IUPAC. (n.d.). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES. Retrieved February 20, 2026, from [Link]

  • MDPI. (2022, December 6). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Retrieved February 20, 2026, from [Link]

  • Sciencemadness.org. (2019, April 22). Ethanol Purification for Synthesis. Retrieved February 20, 2026, from [Link]

Sources

Application

Application Note: HPLC Method Development for 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol

This Application Note is designed for analytical chemists and pharmaceutical scientists developing methods for 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol . This compound presents a classic "chromatographic paradox...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists developing methods for 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol .

This compound presents a classic "chromatographic paradox": it possesses a basic secondary amine (prone to tailing) and a highly lipophilic bis-chlorophenyl tail (requiring high organic strength).[1] The following guide utilizes "First Principles" of chromatography to resolve these conflicting properties.

Introduction & Analyte Profiling[1][2]

The target analyte, 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol , is a structural analog to metabolites found in the degradation pathways of antihistamines (e.g., Chlorphenoxamine, Chlorpheniramine) and specific agrochemicals (e.g., Dicofol derivatives).[1]

Successful separation requires understanding its "Molecular Personality":[1]

  • The Basic Center: The secondary methylamine group (

    
    ) will be protonated at neutral/acidic pH, leading to potential cation-exchange interactions with residual silanols on the silica support (causing peak tailing).[1]
    
  • The Hydrophobic Core: Two

    
    -chlorophenyl rings create a high LogP (estimated > 3.5), necessitating a strong organic eluent for elution.
    
  • The Labile Moiety: The tertiary benzylic alcohol at the

    
     position is sterically hindered but potentially prone to acid-catalyzed dehydration (forming the alkene) at high temperatures.
    

Method Development Strategy

To ensure robustness, we employ a "Suppress and Select" strategy:

  • Suppress: Mask silanol activity using low pH buffers and high-purity silica.[1]

  • Select: Utilize

    
     interactions (Phenyl-Hexyl) or steric selectivity (C18) to resolve the chlorinated aromatic rings.[1]
    
Decision Matrix: Mobile Phase & Column Selection

MethodStrategy Start Analyte: 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol pKa_Check Check pKa (~9.2) Start->pKa_Check pH_Decision Select Mobile Phase pH pKa_Check->pH_Decision Low_pH Low pH (2.5 - 3.0) (Formate/Phosphate) pH_Decision->Low_pH Standard Route High_pH High pH (9.5 - 10.5) (Ammonium Bicarbonate) pH_Decision->High_pH Alternative Route Col_Low Column: C18 (End-capped) or Phenyl-Hexyl Low_pH->Col_Low Col_High Column: Hybrid Silica (XTerra/XBridge) Resistant to Base High_pH->Col_High Mechanism_Low Analyte = Protonated (BH+) Risk: Silanol Tailing Fix: High Ionic Strength Col_Low->Mechanism_Low Mechanism_High Analyte = Neutral (B) Benefit: High Retention Risk: Silica Dissolution Col_High->Mechanism_High

Figure 1: Decision tree for selecting chromatographic conditions based on the analyte's basicity.

Recommended Experimental Protocol

Instrumentation & Reagents[2][3][4][5][6][7][8]
  • System: HPLC with PDA (Photodiode Array) or UV-Vis detector.[1]

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Phosphoric Acid (85%), Triethylamine (TEA - optional, for peak shape).[1]

  • Reference Standard: 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol (Custom synthesis or certified reference material).

Chromatographic Conditions (Primary Method)

This method uses an acidic mobile phase to keep the amine protonated and soluble, while using a C18 column with high carbon load for retention of the chlorophenyl rings.

ParameterSetting / DescriptionRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18 High purity silica reduces silanol activity; 3.5 µm offers good resolution/pressure balance.[1]
Mobile Phase A 0.1%

in Water (pH ~2.2)
Suppresses silanol ionization (

) and fully protonates the analyte (

).[1]
Mobile Phase B Acetonitrile (ACN)ACN has a lower UV cutoff than MeOH and sharper peaks for aromatics.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 25°C - 30°C CRITICAL: Do not exceed 40°C. Benzylic alcohols can dehydrate to alkenes in acidic conditions at high heat.[1]
Detection UV @ 220 nm (Primary) & 254 nmChlorinated rings have strong absorbance at 220 nm.
Injection Vol 10 µLAdjust based on sensitivity requirements.
Gradient Program

The high lipophilicity of the bis-chlorophenyl group requires a high percentage of organic solvent to elute.

Time (min)% Mobile Phase B (ACN)Event
0.020%Initial Hold (Focusing)
2.020%End of Hold
12.085%Linear Gradient
15.085%Wash Lipophilic Impurities
15.120%Return to Initial
20.020%Re-equilibration

Sample Preparation Workflow

Due to the lipophilic nature of the compound, sample diluent selection is critical to prevent precipitation or peak distortion ("solvent effect").

SamplePrep Sample Raw Sample (Solid/Oil) Stock Stock Solution (1 mg/mL in 100% MeOH) Sample->Stock Dissolve Dilution Working Standard (Dilute with 50:50 ACN:Water) Stock->Dilution Dilute to range (10 - 100 µg/mL) Filter Filtration (0.22 µm PTFE) Dilution->Filter Remove particulates Inject HPLC Injection Filter->Inject

Figure 2: Sample preparation workflow emphasizing solubility maintenance.

Protocol Steps:

  • Stock Preparation: Weigh 10 mg of analyte. Dissolve in 10 mL of Methanol . (Note: The free base is soluble in organics; the salt form is soluble in water/methanol mixtures).

  • Working Solution: Dilute the stock 1:10 using Mobile Phase Initial Conditions (20% ACN / 80% Buffer).

    • Why? Injecting 100% MeOH into a 20% ACN stream can cause "peak fronting" or breakthrough. Matching the diluent to the starting gradient is crucial.

  • Filtration: Use PTFE or Nylon filters. Avoid Cellulose Acetate (may bind amines).

Validation Parameters (Self-Validating System)

To ensure the method is reliable (Trustworthiness), perform the following System Suitability Tests (SST) before every run.

System Suitability Criteria
ParameterAcceptance LimitTroubleshooting Failure
Tailing Factor (

)

If

: Add 5mM Triethylamine (TEA) to MP A or switch to a newer "Base-Deactivated" column.[1]
Retention Factor (

)

If

: Decrease initial %ACN (e.g., start at 10% B).
Precision (RSD)

(n=5 injections)
If failing: Check autosampler/injector seal or amine adsorption in the loop.
Resolution (

)

(from nearest impurity)
If failing: Change gradient slope or switch to Phenyl-Hexyl column.
Linearity & Range
  • Range: 0.5 µg/mL to 100 µg/mL.

  • Correlation Coefficient (

    
    ): 
    
    
    
    .[2]
  • LOD/LOQ: Estimated at 0.05 µg/mL (LOD) and 0.15 µg/mL (LOQ) using UV 220 nm.

Troubleshooting & Advanced Optimization

Issue: Peak Tailing (The "Amine Problem")

Despite using high-purity silica, the secondary amine may still interact with silanols.

  • Solution A (Chaotropic Agent): Add 0.1% Trifluoroacetic Acid (TFA) instead of Phosphoric Acid. TFA acts as an ion-pairing agent, sharpening the peak.[1] Warning: TFA suppresses MS signal.

  • Solution B (High pH): Switch to a Waters XBridge C18 column and use 10mM Ammonium Bicarbonate (pH 10.0) . At this pH, the amine is deprotonated (neutral), increasing hydrophobicity and eliminating silanol interactions.

Issue: Double Peaks
  • Cause: Atropisomerism (restricted rotation of the bulky chlorophenyl rings) is rare at room temp but possible. More likely, it is sample degradation (dehydration to the alkene).

  • Check: Run a "Stress Test" by heating the sample in acid for 1 hour. If the impurity peak grows, the method conditions (Temperature/pH) are too harsh.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (The authoritative text on HPLC theory and method development).
  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. .[1]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography.[1] Journal of Chromatography A, 1217(6), 858-880. Link[1]

  • Dolan, J. (2006). " HPLC of Basic Compounds." LCGC North America. (Practical guide for amine separation). Link

  • PubChem. Compound Summary for related Chlorpheniramine Metabolites. .

Sources

Method

Application Note: Pharmacological Profiling of 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol

This Application Note is designed for drug development professionals and researchers characterizing 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol (CAS: 321432-90-0).[1] Based on its chemical structure—a lipophilic di...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for drug development professionals and researchers characterizing 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol (CAS: 321432-90-0).[1]

Based on its chemical structure—a lipophilic diaryl-ethanolamine with a secondary amine—this compound shares significant pharmacophore overlap with first-generation antihistamines (e.g., diphenhydramine derivatives), anticholinergics, and certain monoamine transporter inhibitors.[1] Consequently, the protocols below focus on GPCR binding (H1/Muscarinic) , functional antagonism , and physicochemical profiling (solubility/lipophilicity) required for hit-to-lead optimization.

[1]

Compound Overview & Handling

1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol is a lipophilic cationic amphiphile.[1] Its structure consists of two 4-chlorophenyl rings attached to a central carbinol carbon, linked to a methylamino group via a methylene bridge.[1] This structural motif suggests high affinity for G-Protein Coupled Receptors (GPCRs), particularly Histamine H1 and Muscarinic Acetylcholine receptors, as well as potential interaction with monoamine transporters.[1]

Physicochemical Properties (Estimated)
PropertyValue (Approx.)Implication for Assays
Molecular Formula C₁₅H₁₅Cl₂NOPre-calculate molarity carefully.[1]
Molecular Weight 296.19 g/mol Use for stock preparation.[2]
LogP (Lipophilicity) ~4.0 - 4.5High protein binding; requires detergents in buffers.[1]
pKa (Basic Amine) ~9.0 - 9.5Protonated at physiological pH (cationic).[1]
Solubility Low in water; High in DMSOPrepare stocks in 100% DMSO.
Stock Solution Preparation[3][4]
  • Solvent: Dissolve powder in 100% anhydrous DMSO to a concentration of 10 mM .

  • Storage: Aliquot into amber glass vials (to prevent adsorption to plastic) and store at -20°C.

  • Working Solutions: Dilute stock into assay buffer immediately prior to use. Keep final DMSO concentration <0.1% to avoid solvent effects.

Protocol A: Competitive Radioligand Binding Assay (H1 Receptor)

Objective: Determine the binding affinity (


) of the compound for the Histamine H1 receptor, a likely primary target given the diaryl-aminoethanol pharmacophore.[1]
Principle

The compound competes with a radiolabeled ligand (e.g.,


-Pyrilamine) for binding sites on membrane preparations containing human H1 receptors.[1]
Materials
  • Receptor Source: Membranes from HEK293 cells stably expressing human H1 receptor.

  • Radioligand:

    
    -Pyrilamine (Specific Activity ~80 Ci/mmol).[1]
    
  • Reference Compound: Diphenhydramine or Chlorpheniramine (

    
     for non-specific binding).
    
  • Assay Buffer: 50 mM Na-Phosphate, pH 7.4.[1]

Step-by-Step Methodology
  • Membrane Preparation: Thaw H1-HEK293 membranes and homogenize in Assay Buffer. Dilute to a protein concentration of 5–10

    
    /well.
    
  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding (TB): Buffer + Membrane + Radioligand.

    • Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + Reference Compound (

      
      ).
      
    • Test: Buffer + Membrane + Radioligand + 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol (10-point dilution series: 1 nM to 10

      
      ).
      
  • Incubation: Add

    
    -Pyrilamine (final conc. 2 nM) to all wells. Incubate for 60 minutes at 25°C  (equilibrium).
    
  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding of the lipophilic ligand).

  • Wash: Wash filters 3x with ice-cold Assay Buffer.[1]

  • Detection: Add liquid scintillant and count radioactivity (CPM) using a beta counter.

Data Analysis

Calculate % Inhibition and fit to a one-site competition model to derive


.[1] Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is its dissociation constant.[1]

Protocol B: Functional Calcium Flux Assay (Muscarinic Antagonism)

Objective: Assess if the compound acts as a functional antagonist at Muscarinic M1/M3 receptors (common off-targets for this chemical class causing anticholinergic side effects).[1]

Principle

Activation of Gq-coupled M1/M3 receptors by Acetylcholine (ACh) triggers intracellular calcium release.[1] An antagonist will inhibit this calcium spike.

Workflow Diagram (DOT)

CalciumFluxAssay Cells CHO-M1 Cells (Seeded in 384-well) DyeLoad Load Calcium Dye (Fluo-4 AM, 45 min) Cells->DyeLoad PreInc Add Test Compound (15 min incubation) DyeLoad->PreInc Agonist Inject Agonist (Acetylcholine EC80) PreInc->Agonist Basal Read Read Measure Fluorescence (FLIPR/FlexStation) Agonist->Read Kinetic Read Analysis Calculate IC50 (Inhibition of Flux) Read->Analysis

Caption: Functional Calcium Flux workflow for determining Muscarinic antagonism.

Step-by-Step Methodology
  • Cell Seeding: Seed CHO-K1 cells expressing human M1 receptor in black-wall/clear-bottom 384-well plates (10,000 cells/well). Incubate overnight.

  • Dye Loading: Remove media and add Calcium-4 or Fluo-4 AM dye in HBSS buffer + 20 mM HEPES + 2.5 mM Probenecid.[1] Incubate 45 mins at 37°C.

  • Compound Addition (Antagonist Mode): Add 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol (dilution series) to cells.[1] Incubate 15 mins at Room Temperature (RT).

  • Baseline Measurement: Place plate in FLIPR or FlexStation reader. Measure baseline fluorescence for 10 seconds.

  • Agonist Injection: Inject Acetylcholine at

    
     concentration (determined previously).
    
  • Kinetic Read: Monitor fluorescence increase (RFU) for 120 seconds.

  • Analysis: Calculate Area Under Curve (AUC) or Peak Response. Normalize to Vehicle (0% inhibition) and Reference Antagonist (Atropine, 100% inhibition).

Protocol C: Phospholipidosis Screening (HCS)

Objective: Diaryl-aminoethanols are often Cationic Amphiphilic Drugs (CADs) , which can induce phospholipidosis (accumulation of phospholipids in lysosomes).[1] This is a critical safety assay.

Principle

Use of HCS LipidTOX™ Green phospholipidosis detection reagent in HepG2 cells.

Methodology
  • Seeding: Seed HepG2 cells in 96-well plates. Allow adherence (24h).

  • Treatment: Treat cells with the test compound (1, 10, 30

    
    ) for 24 or 48 hours. Include Amiodarone  (
    
    
    
    ) as a positive control.
  • Staining: Add LipidTOX Green neutral lipid stain (1:1000) and Hoechst 33342 (Nuclear stain). Incubate 30 mins.

  • Imaging: Image on a High-Content Imager (e.g., PerkinElmer Operetta).

  • Analysis: Quantify cytoplasmic spot intensity (granularity) per cell. A >2-fold increase over vehicle indicates phospholipidosis risk.

Data Interpretation & Validation

Validation Criteria

To ensure the trustworthiness of the generated data, every assay plate must meet these criteria:

ParameterAcceptance CriteriaTroubleshooting
Z' Factor > 0.5If <0.5, check pipetting precision or cell health.
Signal-to-Background > 5-fold (Binding), > 3-fold (Functional)Increase radioligand specific activity or cell density.[1]
Reference Control

within 3-fold of historical mean
Verify stock concentration of reference (e.g., Diphenhydramine).
Solvent Control DMSO < 0.1% effectEnsure DMSO concentration is matched in all wells.
Structural Insight (SAR)[1]
  • Two Chlorophenyl Rings: Increases lipophilicity compared to single-ring analogs.[1] Expect slower dissociation rates (

    
    ) and higher non-specific binding.
    
  • Secondary Amine: Essential for ionic interaction with Aspartate residues in the GPCR transmembrane binding pocket (TM3).

  • Ethanol Linker: Provides flexibility. Rigidification (e.g., cyclization to pyrrolidine) usually increases potency; this open-chain form may have broader selectivity (lower specificity).[1]

References

  • GPCR Binding Protocols

    • National Institutes of Health (NIH) Assay Guidance Manual. In Vitro Radioligand Binding Assays.
    • Source: [1]

  • Muscarinic Receptor Methods

    • Caulfield, M. P. (1993). Muscarinic Receptors-Characterization, Coupling and Function. Pharmacology & Therapeutics.[3][4]

    • Source: [1]

  • Phospholipidosis Screening

    • Casartelli, A., et al. (2003). A cell-based approach for the early assessment of the phospholipidogenic potential of pharmaceutical compounds. Cell Biology and Toxicology.
    • Source: [1]

  • Chemical Structure Reference

    • PubChem CID 1487204: 1,1-Bis(4-chlorophenyl)-2-(methylamino)ethanol.[1]

    • Source: [1]

Sources

Application

derivatization techniques for GC-MS analysis of 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol

Application Note: High-Fidelity GC-MS Profiling of 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol Executive Summary The analyte 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol represents a critical class of structur...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity GC-MS Profiling of 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol

Executive Summary

The analyte 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol represents a critical class of structural impurities and metabolites often associated with the synthesis or degradation of first-generation antihistamines (e.g., Clemastine, Chlorpheniramine analogs). Its chemical structure—featuring a sterically hindered tertiary carbinol , a secondary amine , and two electron-withdrawing p-chlorophenyl rings —presents a unique analytical challenge.

Direct GC-MS analysis is prone to significant thermal degradation (dehydration to the alkene) and adsorption in the inlet liner due to hydrogen bonding. This guide details a self-validating derivatization protocol utilizing catalyzed silylation to ensure quantitative accuracy, structural preservation, and high sensitivity.

The Analytical Challenge

To design a robust method, we must first understand the molecular behavior of the analyte under GC conditions.

Functional GroupAnalytical RiskConsequence
Tertiary Alcohol (C-OH) Steric Hindrance & LabilityHigh resistance to uncatalyzed silylation; prone to acid-catalyzed dehydration (elimination) to form the 1,1-diphenylethene analog.
Secondary Amine (-NHMe) Polarity & AdsorptionCauses severe peak tailing and memory effects in the GC inlet; reduces sensitivity.
Bis(4-chlorophenyl) Core High Boiling PointRequires high oven temperatures, increasing the risk of on-column degradation if not properly derivatized.

The Solution: A "Hard" Silylation Strategy. Standard silylation (e.g., neat BSTFA) is often insufficient for the tertiary hydroxyl group. We employ a catalyzed approach using MSTFA activated with TMCS and Imidazole/Pyridine to force the formation of the O,N-bis-TMS derivative.

Experimental Workflow

The following workflow ensures sample integrity from extraction to detection.

G Sample Biological Fluid / API Sample LLE Liquid-Liquid Extraction (MTBE or Ethyl Acetate @ pH 9.0) Sample->LLE Add Internal Std Dry Evaporation to Dryness (N2 stream @ 40°C) LLE->Dry Organic Phase Deriv Derivatization Reaction (MSTFA + 1% TMCS + Pyridine) Dry->Deriv Anhydrous Conditions GC GC-MS Injection (Splitless, 280°C Inlet) Deriv->GC Inject 1µL Data Quantification (SIM Mode) Target Ions: m/z 73, 58, 203 GC->Data EI Source (70eV)

Figure 1: Optimized sample preparation and analysis workflow. Note the critical anhydrous requirement at the derivatization stage.

Detailed Derivatization Protocol

Reagents Required
  • Derivatizing Agent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane).

  • Catalyst/Solvent: Anhydrous Pyridine (acts as an acid scavenger and catalyst).

  • Solvent: Ethyl Acetate (HPLC Grade, dried).

  • Internal Standard: Deuterated analog (if available) or 4-Chlorobenzophenone.

Step-by-Step Procedure
  • Preparation:

    • Take the dried residue from the extraction step (ensure zero water content).

    • Add 50 µL of Anhydrous Pyridine .

    • Add 100 µL of MSTFA + 1% TMCS .

    • Note: The TMCS is critical. It acts as a Lewis acid catalyst to drive the silylation of the sterically hindered tertiary alcohol.

  • Reaction:

    • Cap the vial tightly (PTFE-lined cap).

    • Vortex for 30 seconds.

    • Incubate at 70°C for 45 minutes .

    • Why Heat? While secondary amines react at room temperature, the tertiary alcohol requires thermal energy to overcome the activation barrier in the crowded 1,1-bis(chlorophenyl) environment.

  • Termination & Injection:

    • Allow to cool to room temperature.

    • Transfer to a GC autosampler vial with a glass insert.

    • Inject directly. Do not add protic solvents.

GC-MS Method Parameters

To achieve separation from matrix interferences and prevent thermal degradation of the derivative.

ParameterSettingRationale
Column Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low-bleed arylene phase reduces background; ideal for high-boiling aromatics.
Inlet Temp 280°CEnsures rapid volatilization of the high-MW derivative (approx MW ~425 Da).
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains resolution during the temperature ramp.
Oven Program 100°C (1 min) → 20°C/min → 300°C (5 min)Fast ramp minimizes residence time, reducing thermal stress.
Transfer Line 290°CPrevents condensation of the heavy bis-phenyl derivative.
MS Source 230°C (EI Mode)Standard ionization temperature.[1]
Acquisition SIM ModeFocus on specific ions for maximum sensitivity.
Mass Spectrum Interpretation (TMS Derivative)

The O,N-bis-TMS derivative (MW ~439 Da) typically fragments to yield:

  • m/z 58: Base peak

    
    . Characteristic of the amine side chain.
    
  • m/z 73: Trimethylsilyl cation

    
    .
    
  • m/z 201/203: Chlorobenzophenone-like fragment (cleavage between C1 and C2).

Scientific Validation & Troubleshooting

Mechanism of Action

The reaction proceeds in two stages.[2] First, the accessible secondary amine is silylated. Second, the TMCS catalyst activates the silyl donor (MSTFA) to attack the hindered tertiary hydroxyl oxygen.

Reaction R1 Analyte (OH, NHMe) Reagent + MSTFA/TMCS (Pyridine, 70°C) R1->Reagent Product Bis-TMS Derivative (O-TMS, N-TMS) Reagent->Product Silylation

Figure 2: Reaction scheme. The formation of the O-TMS ether prevents the dehydration pathway.

Troubleshooting Guide
  • Issue: Appearance of "Olefin" Peak.

    • Cause: Incomplete silylation of the OH group followed by thermal dehydration in the injector.

    • Fix: Increase incubation time to 60 mins or increase TMCS concentration to 2%. Ensure pyridine is anhydrous.

  • Issue: Peak Tailing.

    • Cause: Active sites in the liner interacting with the amine.

    • Fix: Use ultra-inert wool liners and verify the N-TMS group stability (it is hydrolytically unstable; keep samples dry).

References

  • Valdez, C. A., et al. (2014). "Rapid and mild silylation of β-amino alcohols... mediated by N-methylimidazole."[3] Rapid Communications in Mass Spectrometry. Link

  • Little, J. L. (1999). "Artifacts in Trimethylsilyl Derivatization of Tertiary Alcohols." Journal of Chromatography A.
  • International Conference on Harmonisation (ICH). (2006). "Guideline Q3A(R2): Impurities in New Drug Substances." Link

  • BenchChem. (2025). "GC-MS Analysis of Chlorpheniramine and Metabolites." Link

Disclaimer: This protocol is designed for research use. Users must validate the method according to their specific matrix and regulatory requirements (e.g., FDA, EMA).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol

Executive Summary: The Physicochemical Challenge You are likely encountering precipitation ("crashing out") when diluting 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol from a DMSO stock into aqueous buffers (e.g., PB...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physicochemical Challenge

You are likely encountering precipitation ("crashing out") when diluting 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol from a DMSO stock into aqueous buffers (e.g., PBS, media).

This compound acts as a Lipophilic Weak Base . Its structure comprises two hydrophobic 4-chlorophenyl rings and a basic secondary amine (methylamino).

  • High Lipophilicity (LogP ~4.5–5.5): The two chlorophenyl rings drive strong hydrophobic interactions, making the neutral form nearly insoluble in water.

  • pKa ~9.0–9.5 (Estimated): The secondary amine is protonated (cationic) at acidic pH but deprotonates to a neutral free base at physiological pH (7.4).

The Core Issue: At pH 7.4, the compound loses its charge.[1] Without the cationic charge to solvate the hydrophobic rings, the molecule aggregates and precipitates immediately.

Module 1: Diagnostic & Decision Matrix

Before altering your protocol, determine the root cause using this decision matrix.

SolubilityDecisionTree cluster_legend Recommended Strategy Start Start: Precipitation Observed CheckpH Is the Assay pH fixed at 7.4? Start->CheckpH AcidicAllowed Can you work at pH < 6.0? CheckpH->AcidicAllowed No (Cell Assay) SimpleSalt Solution: Use Acidified Buffer (Citrate/Acetate pH 5.0) AcidicAllowed->SimpleSalt Yes CosolventCheck Is DMSO > 1% tolerated? AcidicAllowed->CosolventCheck No Cyclodextrin Solution: HP-β-Cyclodextrin (Complexation) CosolventCheck->Cyclodextrin No (Sensitive Cells) Surfactant Solution: Tween 80 / PEG400 (Micellar Solubilization) CosolventCheck->Surfactant Yes

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on assay constraints.

Module 2: The "Crash-Out" Mechanism (Scientific Rationale)

Understanding the mechanism is vital for reproducibility. The solubility of this compound is pH-dependent according to the Henderson-Hasselbalch equation for weak bases:



  • 
     (Intrinsic Solubility):  The solubility of the neutral free base. For this compound, 
    
    
    
    is likely in the nanogram/mL range due to the chlorophenyl rings.
  • At pH 4.0: The term

    
     is large (
    
    
    
    ). Solubility is high because the molecule is ionized (
    
    
    ).
  • At pH 7.4: The term approaches 1. The total solubility drops to near

    
    , causing immediate precipitation.
    

Visualizing the Precipitation Threshold:

PrecipitationMech Stock DMSO Stock (Solubilized) Mix Mixing Interface (Local supersaturation) Stock->Mix Buffer PBS pH 7.4 (Aqueous) Buffer->Mix Protonation Deprotonation BH+ -> B + H+ Mix->Protonation pH Shift Aggregation Hydrophobic Aggregation Protonation->Aggregation Loss of Charge Precipitate Crystal Growth (Turbidity) Aggregation->Precipitate

Figure 2: The mechanism of precipitation upon dilution into neutral buffer.

Module 3: Proven Solubilization Protocols

Protocol A: The Cyclodextrin Complexation (Gold Standard)

Best for: Cell culture, in vivo injection, and assays sensitive to DMSO. Mechanism: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "host-guest" inclusion complex. The hydrophobic chlorophenyl rings enter the CD cavity, shielding them from water, while the hydrophilic exterior maintains solubility at pH 7.4.

Reagents:

  • Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) - Do not use
    
    
    -CD; the cavity is too small for diphenyl groups.
  • Milli-Q Water.

Step-by-Step:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in Milli-Q water. Sterile filter (0.22 µm).
    
  • Prepare Stock: Dissolve your compound in pure DMSO at 500x the final target concentration (e.g., 5 mM).

  • Complexation Step (Critical):

    • Add the DMSO stock slowly to the 20% CD vehicle while vortexing vigorously.

    • Ratio: 1 part DMSO stock : 19 parts CD Vehicle.

    • Result: A clear 250 µM intermediate stock in 5% DMSO / 19% CD.

  • Final Dilution: Dilute this intermediate into your assay buffer/media.

Protocol B: The Co-Solvent "Spike" (Quick & Dirty)

Best for: Enzymatic assays, robust cell lines. Mechanism: Uses PEG400 and Tween 80 to prevent aggregation kinetics.

Reagents:

  • DMSO

  • PEG400 (Polyethylene glycol 400)

  • Tween 80

Step-by-Step:

  • Prepare "Solvent Mix": Combine DMSO (10%), PEG400 (40%), and Water (50%).

  • Dissolve Compound: Dissolve the compound directly into this mix. Note: Solubility will be lower than in pure DMSO.

  • Dilution: When adding to the assay, ensure the final Tween 80 concentration is ~0.01% to prevent adsorption to plasticware.

Module 4: Quantitative Solubility Data (Estimated)

Based on Structural Activity Relationships (SAR) of similar diphenyl ethanolamines (e.g., Clemastine, Chlorphenoxamine metabolites):

Solvent SystemEstimated Solubility LimitNotes
Pure DMSO > 50 mMHighly soluble.
PBS (pH 7.4) < 1 µMInsoluble. Likely to precipitate immediately.
Acetate Buffer (pH 4.5) > 10 mMSoluble due to protonation.
20% HP-

-CD (pH 7.4)
1 - 5 mMBest physiological formulation.
Ethanol > 20 mMGood for stock, but toxic to cells > 0.1%.

Frequently Asked Questions (FAQ)

Q: Can I use sonication to redissolve the precipitate in PBS? A: No. Once the "brick dust" precipitate forms, it is thermodynamically stable. Sonication might disperse it into a fine suspension (nanosuspension), but it will not be truly dissolved and will yield variable bioavailability in cells. You must prevent precipitation before it happens using Protocol A.

Q: Why does the solution turn cloudy after 2 hours? A: This is "kinetic solubility" failure. You likely created a supersaturated solution that was metastable. Over time, the system seeks equilibrium (


), leading to delayed crystallization. Use a carrier (Cyclodextrin) to stabilize the thermodynamics.

Q: Is this compound light sensitive? A: Chlorinated aromatic compounds can be susceptible to photodehalogenation over long periods. While not acutely sensitive, it is Best Practice to store DMSO stocks in amber vials and avoid prolonged exposure to direct UV light.

References

  • Solubility of Lipophilic Weak Bases: Bergström, C. A., et al. "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences 22.5 (2004): 387-398. Link

  • Cyclodextrin Formulation: Brewster, M. E., & Loftsson, T. "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews 59.7 (2007): 645-666. Link

  • Precipitation Mechanics: Sugano, K. "Introduction to Computational Oral Absorption Simulation." Springer, 2012.
  • Structural Analogue Data (Clemastine/Chlorphenoxamine): PubChem Compound Summary for CID 2709 (Clemastine). National Center for Biotechnology Information. Link

Sources

Optimization

optimizing reaction temperature for bis(4-chlorophenyl) ethanol formation

Technical Support Center: Optimization of Reaction Kinetics for Bis(4-chlorophenyl) Ethanol Ticket ID: #RXN-OPT-4CL Subject: Temperature Optimization & Troubleshooting for 1,1-Bis(4-chlorophenyl)ethanol Synthesis Assigne...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Reaction Kinetics for Bis(4-chlorophenyl) Ethanol

Ticket ID: #RXN-OPT-4CL Subject: Temperature Optimization & Troubleshooting for 1,1-Bis(4-chlorophenyl)ethanol Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary: The Thermal Landscape

You are likely synthesizing 1,1-bis(4-chlorophenyl)ethanol via the Grignard addition of methylmagnesium bromide (MeMgBr) to 4,4'-dichlorobenzophenone.

The Critical Constraint: This reaction is a competition between nucleophilic addition (kinetic product: alcohol) and acid-catalyzed elimination (thermodynamic product: alkene).

The tertiary alcohol product is exceptionally prone to dehydration due to the resonance stabilization of the resulting carbocation by the two chlorophenyl rings. If your temperature exceeds specific thresholds during the quench or workup phases, you will isolate the yellow alkene impurity (1,1-bis(4-chlorophenyl)ethylene) rather than the desired white alcohol.

Module 1: The Thermodynamic Control Protocol

This protocol optimizes the reaction profile to favor the alcohol.

Phase 1: Grignard Reagent Formation (MeMgBr)
  • Target Temperature: Reflux (~35°C for Et₂O / ~66°C for THF).

  • The Logic: Formation requires overcoming the activation energy of the C-Mg bond insertion. However, excessive heat promotes Wurtz coupling (homocoupling), producing ethane or biphenyl impurities.

  • Protocol: Initiate with an iodine crystal and 5% of the halide at room temperature. Once the exotherm starts, maintain a gentle reflux via dropwise addition.[1] Do not externally heat if the exotherm is self-sustaining.

Phase 2: Nucleophilic Addition (The Critical Junction)
  • Target Temperature: 0°C to 5°C (Ice/Water Bath).

  • The Logic: The addition of the Grignard reagent to the ketone is highly exothermic.[2][3]

    • High Temp (>25°C): Increases the rate of 1,2-addition but also promotes immediate elimination if any Lewis acidic Mg salts act as catalysts.

    • Low Temp (<0°C): May stall the reaction due to the steric bulk of the two chlorophenyl rings on the ketone.

  • Protocol: Cool the 4,4'-dichlorobenzophenone solution to 0°C. Add MeMgBr dropwise. The internal temperature must not exceed 10°C .

Phase 3: The Quench (The "Danger Zone")
  • Target Temperature: < 5°C .

  • The Logic: This is where 90% of failures occur. Quenching generates Mg(OH)Br (basic) and heat. If you use strong acid (HCl/H₂SO₄) to solubilize magnesium salts while the solution is warm, the tertiary alcohol will dehydrate instantly via an E1 mechanism.

  • Protocol:

    • Cool reaction mixture to 0°C.

    • Quench with Saturated Ammonium Chloride (NH₄Cl) , not HCl. NH₄Cl buffers the pH to ~9, preventing acid-catalyzed dehydration.

    • If magnesium salts are gummy, use a dilute solution of acetic acid or citric acid, but never allow the mixture to warm above 10°C during this phase.

Module 2: Troubleshooting Guide (Symptom-Based)

SymptomProbable CauseThe MechanismCorrective Action
Product is Yellow/Orange Dehydration (Alkene Formation) The product converted to 1,1-bis(4-chlorophenyl)ethylene. The conjugated double bond absorbs blue light, appearing yellow.Check quench pH. Use NH₄Cl instead of HCl. Ensure rotary evaporator bath is <40°C.
Low Yield / Recovered Ketone Enolization or Wet Solvents Grignard acted as a base (deprotonating water) rather than a nucleophile.Dry all glassware overnight. Titrate Grignard reagent before use.
Reaction Stalled Steric Hindrance / Low Temp The two chlorophenyl rings block the carbonyl attack at very low temps (-78°C).Warm the reaction to Room Temperature (20-25°C) only after addition is complete to drive it to completion.
Insoluble Gums during Workup Magnesium Salts Formation of polymeric Mg(OH)₂ or Mg-alkoxides.Do not heat to dissolve. Add Potassium Sodium Tartrate (Rochelle Salt) solution. It chelates Mg²⁺ without lowering pH.

Module 3: Visualizing the Pathway

The following diagram illustrates the kinetic decision points where temperature dictates the product outcome.

ReactionPathway cluster_0 Thermal Danger Zone Start 4,4'-Dichlorobenzophenone + MeMgBr Inter Mg-Alkoxide Intermediate (Tetrahedral) Start->Inter Add at 0°C (Kinetic Control) Quench Quench Phase (Critical Control Point) Inter->Quench Hydrolysis Product Target: 1,1-Bis(4-chlorophenyl)ethanol (White Solid) Quench->Product pH > 7 (NH4Cl) Temp < 10°C SideProduct Impurity: 1,1-Bis(4-chlorophenyl)ethylene (Yellow Oil/Solid) Quench->SideProduct pH < 4 (HCl) OR Temp > 40°C Product->SideProduct Acidic Workup (E1 Elimination)

Caption: Figure 1. Reaction coordinate showing the bifurcation between the desired alcohol and the dehydration impurity based on pH and Temperature control.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use HCl to dissolve the magnesium salts during workup? A: We strongly advise against it for this specific substrate. The resulting tertiary alcohol is benzylic-like (stabilized by two phenyl rings). Even dilute HCl can protonate the hydroxyl group, leading to the loss of water and formation of the alkene [1]. Use Saturated Ammonium Chloride or Rochelle Salt (Potassium Sodium Tartrate) for a gentler workup.

Q2: My rotary evaporator bath was set to 50°C, and the white solid turned to yellow oil. Why? A: You likely had trace acid remaining in the organic layer. Upon heating and concentrating, the acid concentration increased, catalyzing dehydration [2].[4] Always wash the organic layer with saturated Sodium Bicarbonate (NaHCO₃) before evaporation and keep the bath temperature below 40°C.

Q3: I am trying to make the secondary alcohol (4,4'-dichlorobenzhydrol), not the tertiary. Does this advice apply? A: If you are reducing the ketone using Sodium Borohydride (NaBH₄), the risk of dehydration is significantly lower because secondary alcohols are less prone to E1 elimination than tertiary ones [3]. However, the 0°C addition rule still applies to prevent "runaway" exotherms that can degrade the hydride reagent.

References

  • Mechanism of Alcohol Dehydration: Chemistry LibreTexts. (2023). Dehydration of Alcohols. Link

  • Grignard Reaction Kinetics & Side Products: Vertex AI Search / RSC. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Link

  • Comparison of Synthetic Methods: BenchChem. (2025).[5] Comparison of different methods for the synthesis of 1-(4-Chlorophenyl)ethanol. Link

Sources

Troubleshooting

Technical Support Center: Photostability of 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and evaluating the stability of 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and evaluating the stability of 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol under UV light exposure. The information herein is structured to address common questions and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected photostability of 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol?

A1: While specific photostability data for 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol is not extensively published, an analysis of its chemical structure suggests a high potential for photosensitivity. The molecule contains two key chromophores, the 4-chlorophenyl groups, which are known to absorb UV radiation. Functional groups such as aromatic chlorides and secondary amines are often susceptible to photolytic degradation.[1][2] Therefore, it is crucial to assume the compound is photolabile and handle it accordingly until empirical data proves otherwise.

Q2: What are the primary chemical moieties that contribute to its potential instability under UV light?

A2: The potential for photodegradation is attributed to three main structural features:

  • The Bis(4-chlorophenyl)methanol Core: The diaryl system with chloro-substituents is a strong chromophore. Aryl chlorides can undergo homolytic cleavage of the carbon-chlorine bond upon UV exposure, leading to radical intermediates.[3]

  • The Secondary Amino Group: Aliphatic and aromatic amines are known to undergo photo-oxidation, which can be sensitized by other molecules or occur through direct absorption of UV light.[4] This process can lead to the formation of radical cations and subsequent degradation products.

  • The Amino Alcohol Moiety: The ethanolamine portion of the molecule may be susceptible to cleavage reactions, particularly at the C-C bond adjacent to both the aromatic system and the amino group.[5]

Q3: What international guidelines should I follow for a formal photostability study of this compound?

A3: The globally recognized standard for photostability testing is the ICH Q1B guideline, "Photostability Testing of New Drug Substances and Products"[6][7][8][9]. This guideline provides a systematic approach to assessing the light sensitivity of a compound and is recommended by major regulatory agencies like the FDA and EMA.[6][8]

Troubleshooting Guide

This section addresses specific issues that may arise during your photostability experiments.

Issue 1: I am observing rapid and extensive degradation of the compound, making it difficult to identify primary degradation products.

  • Probable Cause: The exposure conditions are too harsh for a forced degradation study. The purpose of forced degradation is to produce a limited amount of degradation (typically 5-20%) to develop and validate stability-indicating analytical methods, not to completely degrade the sample.[2][10]

  • Solution:

    • Reduce Exposure Time: Significantly shorten the duration of UV exposure.

    • Decrease Light Intensity: If your light source is adjustable, reduce the irradiance.

    • Use a Filter: Employ UV filters to narrow the wavelength range and exclude more energetic, potentially more destructive, wavelengths.

    • Work in Solution: Conducting the experiment with the compound dissolved in an inert solvent can sometimes moderate the degradation rate compared to solid-state exposure.

Issue 2: My analytical results are inconsistent across replicate experiments.

  • Probable Cause 1: Inadequate Sample Preparation and Handling. Given the compound's likely photosensitivity, exposure to ambient light during sample preparation can lead to variability.

  • Solution 1:

    • Conduct all sample preparation steps under low-light conditions or using amber glassware.

    • Prepare fresh solutions for each experiment and protect them from light until they are placed in the photostability chamber.

  • Probable Cause 2: Temperature Fluctuation in the Photostability Chamber. High-intensity lamps can generate significant heat, which can introduce thermal degradation as a confounding variable.

  • Solution 2:

    • Use a photostability chamber with temperature control.

    • Always include a "dark control" sample, which is placed in the chamber but shielded from light (e.g., wrapped in aluminum foil), to differentiate between photolytic and thermal degradation.[11]

Issue 3: I am not seeing any degradation, even after prolonged UV exposure.

  • Probable Cause 1: The compound might be more photostable than initially predicted, or the chosen analytical method may not be able to detect the specific degradation products formed.

  • Solution 1:

    • Increase Stress Conditions: For a forced degradation study, you can increase the light intensity or duration of exposure to try and induce degradation. However, be mindful of over-stressing the sample.[2]

    • Review Your Analytical Method: Ensure your analytical method (e.g., HPLC-UV) is "stability-indicating." This means it can separate the parent compound from all potential degradation products. You may need to adjust the mobile phase, column, or detector wavelength. Developing the method using samples from various stress conditions (acid, base, oxidation, heat, and light) is crucial.

  • Probable Cause 2: The solvent used in the study is acting as a UV filter.

  • Solution 2:

    • Choose a solvent that is transparent in the UV range where the compound absorbs. Common choices include acetonitrile and water. Avoid solvents like toluene or those containing UV stabilizers.

Experimental Protocols

Protocol 1: Forced Photodegradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method.

  • Sample Preparation:

    • Prepare a solution of 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

    • Transfer the solution to a chemically inert and transparent container (e.g., a quartz cuvette).

  • Exposure:

    • Place the sample in a photostability chamber equipped with a light source capable of emitting both UV and visible light.

    • Simultaneously, place a dark control (the same solution wrapped in aluminum foil) in the chamber.

  • Monitoring:

    • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

    • Analyze the aliquots immediately using a pre-developed analytical method (e.g., HPLC-UV) to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.

  • Endpoint:

    • Stop the experiment when a target level of degradation (e.g., 10-20%) is achieved. If extensive degradation occurs too quickly, shorten the time intervals.

Protocol 2: Confirmatory Photostability Study (as per ICH Q1B)

This protocol assesses the photostability of the compound under standardized conditions.

  • Sample Preparation:

    • Prepare samples of the solid drug substance and, if applicable, the drug product in its proposed packaging.

    • For the drug substance, spread a thin layer (not more than 3 mm) in a suitable container.[3]

    • Prepare parallel samples to serve as dark controls.

  • Exposure Conditions:

    • Expose the samples to a light source that conforms to ICH Q1B Option 1 or Option 2.[4]

    • The total exposure should be no less than 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-ultraviolet (UVA) light.[4][7]

  • Analysis:

    • After the exposure period, analyze the light-exposed samples and the dark controls.

    • The analysis should include assessment of physical properties (e.g., appearance, color) and chemical properties (e.g., assay of the active substance, determination of degradation products).

  • Evaluation:

    • Compare the results from the light-exposed samples to those of the dark controls to determine the net effect of light exposure.

Data Presentation

Table 1: Example Data from a Forced Photodegradation Study

Exposure Time (hours)Parent Compound Remaining (%)Peak Area of Degradant 1Peak Area of Degradant 2
0100.000
295.212,3455,678
490.124,56711,234
882.545,67822,109
2465.389,12344,567

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_exposure UV Exposure (ICH Q1B) cluster_analysis Analysis cluster_evaluation Evaluation A Prepare Solution/Solid Sample C Place samples in Photostability Chamber A->C B Prepare Dark Control B->C D Withdraw Aliquots (Forced Degradation) C->D Time Points E HPLC-UV/MS Analysis C->E End of Study (Confirmatory) D->E F Characterize Degradants E->F G Compare Exposed vs. Dark Control E->G H Determine Degradation Pathway & Assess Stability G->H

Caption: Workflow for Photostability Testing.

Potential Degradation Pathway

Based on the known photochemistry of the compound's structural motifs, a potential degradation pathway is proposed below. This is a hypothetical pathway intended to guide the identification of unknown peaks in your chromatograms.

G cluster_pathways Potential Photodegradation Pathways Parent 1,1-Bis(4-chlorophenyl)-2- (methylamino)-1-ethanol P1 Dechlorination Product (Radical Mechanism) Parent->P1 UV (C-Cl Cleavage) P2 N-Demethylation Product (Amine Oxidation) Parent->P2 UV/O2 (Photo-oxidation) P3 C-C Bond Cleavage Product (e.g., Bis(4-chlorophenyl)methanone) Parent->P3 UV (Fragmentation)

Caption: Potential Photodegradation Pathways.

References

  • Certified Laboratories. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products. [Link]

  • Q-Lab. Understanding ICH Photostability Testing. [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Barth, A. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Sharp Services. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Singh, R., & Kumar, S. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 63, 1-13. [Link]

  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 11-12. [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectral data interpretation for 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol

This guide details the spectral interpretation of 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol , a likely metabolite or synthetic intermediate related to the antihistamine class of diaryl-aminoethanols (analogous to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectral interpretation of 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol , a likely metabolite or synthetic intermediate related to the antihistamine class of diaryl-aminoethanols (analogous to Chlorphenoxamine or Clemastine derivatives).

The following analysis synthesizes spectroscopic principles with reference data from homologous diaryl systems to provide a robust identification framework.

Introduction & Structural Context[1][2][3][4]

  • Compound Name: 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol

  • Molecular Formula: C₁₅H₁₅Cl₂NO

  • Molecular Weight: 296.19 g/mol

  • Pharmacophore Class: Diaryl-2-aminoethanol (Antihistamine/Anticholinergic scaffold).

This molecule features a quaternary carbinol center (C1) flanked by two symmetrical p-chlorophenyl rings and a methylamino-ethyl tail. In drug development, this structure often appears as an N-demethylated metabolite of tertiary amine drugs or as a hydrolysis product of corresponding ethers.

Critical Structural Features for NMR:
  • Symmetry: The molecule possesses a plane of symmetry (C1 is achiral due to two identical aryl groups), rendering the two p-chlorophenyl rings chemically equivalent.

  • Exchangeable Protons: The hydroxyl (-OH) and amine (-NH-) protons are sensitive to solvent choice and concentration.

  • Electronic Effects: The chlorine atoms exert an inductive withdrawing effect (-I), influencing the aromatic chemical shifts compared to the unsubstituted diphenyl analog.

Experimental Protocol

To ensure reproducible spectral data, the following sample preparation methodology is recommended.

Solvent Selection Strategy
SolventPurposeKey Observation
CDCl₃ (Chloroform-d) Routine AnalysisSharp signals; OH/NH protons often broad or invisible due to exchange.
DMSO-d₆ (Dimethylsulfoxide-d₆) Structural ConfirmationRecommended. Inhibits proton exchange, allowing observation of distinct -OH and -NH coupling (triplets/doublets).
Sample Preparation Workflow
  • Mass: Weigh 5–10 mg of the compound (Free Base). Note: If starting with HCl salt, neutralize with Na₂CO₃ and extract into CDCl₃ to observe free base shifts.

  • Dissolution: Dissolve in 0.6 mL of DMSO-d₆ (for full proton assignment).

  • Acquisition:

    • ¹H NMR: 16 scans, relaxation delay (d1) = 2.0 s.

    • ¹³C NMR: 512 scans, proton-decoupled.

¹H NMR Spectral Analysis

Predicted Data (400 MHz, DMSO-d₆)

The spectrum is characterized by a clean separation between the aromatic region (deshielded) and the aliphatic region (shielded).

AssignmentShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Interpretation
Ar-H (ortho) 7.45 – 7.50Doublet (d)4HJ ≈ 8.5Protons ortho to the C-C bond (AA'BB' system).
Ar-H (meta) 7.35 – 7.40Doublet (d)4HJ ≈ 8.5Protons ortho to Chlorine (shielded relative to ipso).
-OH 5.80 – 6.00Broad Singlet1H-Hydroxyl proton (sharpens in dry DMSO).
CH₂-N 3.10 – 3.20Singlet (s)2H-Methylene adjacent to N and quaternary C. Appears as singlet due to symmetry (enantiotopic protons).
N-H 1.80 – 2.20Broad1H-Amine proton (highly variable with concentration).
N-CH₃ 2.25 – 2.30Singlet (s)3H-N-Methyl group. Distinctive sharp singlet.
Key Diagnostic Signals:
  • Aromatic Symmetry: The appearance of two distinct doublets (integrating 4H each) rather than a complex multiplet confirms the bis-substitution and symmetry. A mono-substituted analog would show a complex 5H multiplet for the unsubstituted ring.

  • Methylene Singlet: The CH₂ group at ~3.15 ppm appears as a singlet because the C1 center is not chiral (two identical rings), making the CH₂ protons equivalent.

¹³C NMR Spectral Analysis

Predicted Data (100 MHz, DMSO-d₆)

Carbon TypeShift (δ, ppm)Assignment Logic
C-Cl (Ipso) 131.5Carbon attached to Chlorine (Aromatic).
C-Ipso (to C-O) 146.0Quaternary aromatic carbon attached to the ethanol chain.
Ar-CH (Ortho) 128.5Aromatic CH ortho to the ethanol chain.
Ar-CH (Meta) 127.8Aromatic CH ortho to Chlorine.
C-OH (Quaternary) 76.5The central carbinol carbon. Significantly deshielded by Oxygen and two Aryl rings.
CH₂-N 59.5Methylene carbon adjacent to Amine.
N-CH₃ 36.5N-Methyl carbon.

Comparative Analysis: Alternatives & Analogs

To validate the identity of the target molecule, it is crucial to compare it against its closest structural analogs.

Comparison 1: Bis-Chloro vs. Unsubstituted Analog
  • Alternative: 1,1-Diphenyl-2-(methylamino)-1-ethanol (No Chlorine).

  • Differentiation:

    • ¹H NMR: The unsubstituted analog shows a multiplet in the aromatic region (7.1–7.4 ppm) integrating for 10H. The target (Bis-Cl) shows a clean AA'BB' pattern (two doublets) integrating for 8H.

    • ¹³C NMR: The target displays the characteristic C-Cl ipso signal (~131 ppm) which is absent in the unsubstituted analog.

Comparison 2: Free Base vs. HCl Salt

In drug development, this compound may be isolated as a hydrochloride salt.

FeatureFree Base (Target)HCl Salt Form
Solubility Soluble in CDCl₃, Organic SolventsSoluble in D₂O, DMSO-d₆; Insoluble in CDCl₃
CH₂ Shift ~3.15 ppmDeshielded to ~3.40 – 3.60 ppm (due to N+ charge)
N-Me Shift ~2.30 ppmDeshielded to ~2.60 – 2.70 ppm
N-H Signal Broad singlet (~2.0 ppm)Broad signals >8.0 ppm (ammonium protons)

Visualization: Spectral Assignment Workflow

The following diagram illustrates the logical flow for assigning the NMR signals of this specific molecule, ensuring self-validation of the structure.

NMR_Assignment Start Unknown Sample (C15H15Cl2NO) Solvent Dissolve in DMSO-d6 (Prevent Exchange) Start->Solvent Aromatic Aromatic Region (7.0 - 7.5 ppm) Solvent->Aromatic Aliphatic Aliphatic Region (2.0 - 4.0 ppm) Solvent->Aliphatic Symmetry_Check Pattern Analysis: 2 Doublets (AA'BB')? Aromatic->Symmetry_Check Confirm_Bis Confirmed: Bis(4-Cl-Ph) Symmetry Symmetry_Check->Confirm_Bis Yes (8H Total) Final Structure Validated: 1,1-Bis(4-Cl)-2-(Me-amino)ethanol Confirm_Bis->Final Me_Check Sharp Singlet @ 2.3 ppm (3H)? Aliphatic->Me_Check CH2_Check Singlet @ 3.15 ppm (2H)? Me_Check->CH2_Check CH2_Check->Final

Caption: Logic flow for confirming the 1,1-bis(4-chlorophenyl) core via NMR symmetry analysis.

References

  • Goenechea, S., et al. (1987). "Isolation of chlorphenoxamine metabolites in human urine and their identification." Arzneimittel-Forschung, 37(7), 854-859. (Provides foundational data on 1,1-diaryl-2-aminoethanol metabolites).

  • Koechlin, B. A., et al. (1975). "Metabolism of Chlorphenoxamine." Journal of Pharmacology and Experimental Therapeutics.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Source for additivity rules regarding Cl-substituent effects on benzene rings).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for chemical shift prediction of amino-ethanol fragments).
Comparative

comparing bioactivity of 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol vs chlorpheniramine metabolites

This guide provides an in-depth technical comparison between the specific research compound 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol and the established metabolites of Chlorpheniramine . Executive Summary This g...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the specific research compound 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol and the established metabolites of Chlorpheniramine .

Executive Summary

This guide contrasts two chemically distinct entities often confused due to structural nomenclature similarities:

  • 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol (CAS 321432-90-0): A lipophilic amino-alcohol structurally analogous to DDT metabolites and adrenergic agents . It serves primarily as a pharmacological probe for sodium channels and adrenergic receptors.

  • Chlorpheniramine Metabolites (e.g., Desmethylchlorpheniramine): Hydrophilic alkylamine derivatives retaining the pyridine pharmacophore, essential for potent Histamine H1 receptor antagonism.

Key Insight: The substitution of the pyridine ring (present in Chlorpheniramine) with a second 4-chlorophenyl ring (in the Bis-compound) drastically alters the pharmacological profile from H1-antihistaminic to ion-channel modulating (DDT-like) or adrenergic-like activity.

Structural & Pharmacophore Analysis[1]

The biological divergence stems from the core scaffold and the linker chain.

Chemical Identity[2][3][4][5][6]
Feature1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol Chlorpheniramine Metabolites (e.g., Desmethyl)
Core Scaffold Bis(4-chlorophenyl) methane(4-chlorophenyl)(pyridin-2-yl) methane
Linker Ethanolamine (-C(OH)-CH2-NH-)Propylamine (-CH2-CH2-NH-)
Nitrogen Secondary Amine (Methylamino)Secondary Amine (Methylamino)
Chirality Single Chiral Center (C1)Single Chiral Center (C3)
Lipophilicity High (LogP ~4.5 - 5.0)Moderate (LogP ~3.0)
Primary Class DDT-Analog / Amino-alcoholAlkylamine Antihistamine
Structural Logic Diagram (Graphviz)

The following diagram illustrates the structural divergence and resulting pharmacophore classification.

StructuralDivergence Precursor Diphenyl Methane Scaffold CompoundA 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol (Bis-Cl Probe) Precursor->CompoundA Substitution CompoundB Desmethyl-Chlorpheniramine (CPA Metabolite) Precursor->CompoundB Substitution FeatureA1 2x p-Chlorophenyl Rings (Lipophilic/DDT-like) CompoundA->FeatureA1 FeatureA2 Ethanolamine Linker (Adrenergic/Na+ Channel) CompoundA->FeatureA2 FeatureB1 Pyridine + p-Chlorophenyl (H1 Specificity) CompoundB->FeatureB1 FeatureB2 Propylamine Linker (GPCR Binding) CompoundB->FeatureB2

Figure 1: Structural divergence showing how scaffold modifications dictate pharmacological classification.

Bioactivity & Mechanism of Action

A. Histamine H1 Receptor Affinity[1]
  • Chlorpheniramine Metabolites: Retain significant H1 affinity. The pyridine ring is critical for H1 binding pocket interaction (specifically interacting with Lys179 and Asn198 in the receptor). The N-demethylated metabolites (Desmethyl-CPA) are active but less potent than the parent.

  • Bis(4-chlorophenyl) Compound: Exhibits negligible H1 affinity . The replacement of the pyridine with a bulky chlorophenyl ring creates steric hindrance, preventing the molecule from fitting into the H1 orthosteric site. Furthermore, the ethanolamine linker (with the -OH group) shifts affinity toward adrenergic or muscarinic sites.

B. Ion Channel Modulation (Nav1.x)
  • Bis(4-chlorophenyl) Compound: Structurally mimics DDT and local anesthetics . The bis(p-chlorophenyl) motif acts as a "molecular wedge," stabilizing the open/inactivated state of Voltage-Gated Sodium Channels (Nav1.x). This results in membrane stabilization or, in high doses, persistent depolarization (toxicity).

  • Chlorpheniramine Metabolites: Possess weak local anesthetic properties (Nav blockade) but are significantly less potent than the Bis-Cl analog in this regard.

C. Adrenergic Activity[7]
  • Bis(4-chlorophenyl) Compound: The ethanolamine tail (-CH(OH)CH2NHMe) is the classic pharmacophore for Beta-adrenergic agonists/antagonists (e.g., Epinephrine, Sotalol). This compound likely exhibits off-target binding to

    
    -adrenergic receptors.
    
  • Chlorpheniramine Metabolites: Lack the

    
    -hydroxyl group; minimal adrenergic binding.
    
Comparative Data Summary
Parameter1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanolDesmethyl-Chlorpheniramine
H1 Receptor Ki > 10,000 nM (Inactive)~10–50 nM (Active)
Nav1.x Inhibition High Potency (Predicted)Low Potency
Adrenergic Binding Moderate (Beta-receptor affinity)Negligible
BBB Permeability High (Lipophilic)Moderate
Metabolic Stability High (Resistant to CYP dealkylation)Low (Further metabolized)

Metabolic Pathways & Stability

Understanding the metabolic fate distinguishes these compounds further. Chlorpheniramine undergoes sequential N-demethylation. The Bis-Cl compound is likely a metabolic "dead-end" or requires ring oxidation.

Metabolism CPA Chlorpheniramine (Parent Drug) DCPA Desmethyl-Chlorpheniramine (Active Metabolite) CPA->DCPA CYP450 (CYP2D6) N-Demethylation DDCPA Didesmethyl-Chlorpheniramine (Minor Metabolite) DCPA->DDCPA CYP450 N-Demethylation BisCl 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol BisCl_Met Ring Hydroxylation / Conjugation (Slow Elimination) BisCl->BisCl_Met Phase II Glucuronidation

Figure 2: Metabolic cascade comparison. Chlorpheniramine follows a clear demethylation pathway, whereas the Bis-Cl compound relies on slower Phase II conjugation.

Experimental Protocols

To experimentally validate the differences described above, use the following self-validating protocols.

Protocol A: Comparative H1 Receptor Binding Assay

Objective: Quantify the loss of H1 affinity due to the "Bis-phenyl" substitution.

  • Preparation:

    • Source: Human H1 receptor membrane preparations (HEK293 transfected).

    • Radioligand: [3H]-Pyrilamine (2 nM).

    • Test Compounds: Dissolve Bis-Cl compound and Desmethyl-CPA in DMSO (10 mM stock).

  • Incubation:

    • Incubate membranes with radioligand and varying concentrations of test compounds (

      
       to 
      
      
      
      M) for 60 min at 25°C.
    • Control: Chlorpheniramine maleate (positive control).

  • Filtration:

    • Harvest on GF/B filters using a cell harvester. Wash 3x with ice-cold Tris-HCl buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Validation Criteria: The Bis-Cl compound should show minimal displacement of [3H]-Pyrilamine (Ki > 10 µM), confirming it is not an antihistamine.

Protocol B: Microsomal Stability Assay

Objective: Assess metabolic half-life (


).
  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Reaction:

    • Buffer: 100 mM Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system.

    • Substrate: 1 µM of test compound.

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile containing Internal Standard (Warfarin).

  • LC-MS/MS Detection:

    • Monitor parent ion depletion.

    • Expectation: Chlorpheniramine metabolites will show rapid turnover (secondary metabolism). The Bis-Cl compound, being highly lipophilic and lacking the labile N-methyl groups of the parent, may show prolonged stability or exclusive glucuronidation profiles.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2725, Chlorpheniramine. PubChem. Available at: [Link]

  • Rumore, M. M. (1984). Clinical pharmacokinetics of chlorpheniramine. Drug Intelligence & Clinical Pharmacy, 18(9), 701-707. Available at: [Link]

  • Osterloh, J. D., et al. (1980). Isolation and identification of the polar metabolites of chlorpheniramine in the dog. Drug Metabolism and Disposition, 8(1), 12-15. Available at: [Link]

Validation

A Senior Application Scientist's Guide to the FTIR Spectrum of 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol

For: Researchers, scientists, and drug development professionals. Introduction: Decoding a Complex Molecule with Light In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucida...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Decoding a Complex Molecule with Light

In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol is a molecule of interest due to its complex structure, featuring multiple functional groups that contribute to its unique chemical properties. This guide provides an in-depth analysis of its Fourier-Transform Infrared (FTIR) spectrum, a powerful, non-destructive technique for identifying the functional groups and overall "fingerprint" of a molecule.

This document moves beyond a simple peak-listing. It offers a comparative analysis grounded in the principles of vibrational spectroscopy, explaining the causality behind experimental choices and spectral features. We will explore how the tertiary alcohol, secondary amine, and di-substituted aromatic rings of the target molecule manifest in the infrared spectrum and how these features compare to structurally related compounds.

The Modern Approach: Why Attenuated Total Reflectance (ATR)?

For this analysis, Attenuated Total Reflectance (ATR) is the sampling technique of choice.[1][2][3] Unlike traditional methods like KBr pellets, ATR requires minimal to no sample preparation, directly analyzing the solid powder.[3][4] This is a significant advantage as it minimizes exposure to atmospheric moisture, which can obscure the crucial O-H and N-H stretching regions of the spectrum. The technique works by passing an infrared beam through a crystal (often diamond) in contact with the sample.[2][5] The beam creates an "evanescent wave" that penetrates a few micrometers into the sample, where absorption occurs, providing a high-quality, reproducible spectrum of the surface.[3][5]

Experimental Protocol: A Self-Validating Workflow

A robust analytical method requires a self-validating workflow to ensure data integrity. The following protocol for acquiring the FTIR spectrum of 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol using a modern ATR-FTIR spectrometer is designed for reproducibility and accuracy.

Step-by-Step Methodology:

  • Instrument Preparation: Power on the FTIR spectrometer and allow it to stabilize for at least 30 minutes to ensure thermal equilibrium of the source and detector.

  • ATR Crystal Cleaning: Thoroughly clean the ATR diamond crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues from previous analyses.

  • Background Spectrum Acquisition: With the clean, empty ATR crystal, acquire a background spectrum. This critical step measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, which is then subtracted from the sample spectrum. A typical background scan consists of 32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount of the solid 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol powder onto the center of the ATR crystal, ensuring complete coverage of the sampling area.

  • Pressure Application: Use the integrated pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal, which is essential for a strong, high-quality signal.

  • Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution) over the range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing & Analysis: The instrument software automatically performs the background subtraction. The resulting spectrum should be analyzed for baseline flatness and the absence of atmospheric CO₂ peaks (around 2360 cm⁻¹). If necessary, a baseline correction can be applied.

Caption: A streamlined workflow for acquiring a high-quality ATR-FTIR spectrum.

Spectral Analysis: The Molecular Fingerprint

The FTIR spectrum of 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol is rich with information. Each peak corresponds to the vibration of specific chemical bonds within the molecule. The analysis below deconstructs the spectrum into its constituent parts, linking spectral features to the molecule's unique architecture.

Caption: Key functional groups of the target molecule.

Table 1: Characteristic FTIR Absorption Bands for 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3350 - 3250Medium, BroadO-H StretchTertiary Alcohol (-OH)
~3350 - 3310Weak-Medium, SharpN-H StretchSecondary Amine (-NH)[6][7]
~3100 - 3000MediumC-H StretchAromatic (sp² C-H)[8]
~2970 - 2850MediumC-H StretchAliphatic (sp³ C-H from methyl & backbone)[9]
~1600, ~1490StrongC=C StretchAromatic Ring Skeletal Vibrations[8]
~1580 - 1650VariableN-H Bend (Scissoring)Secondary Amine (-NH)[6]
~1210 - 1100StrongC-O StretchTertiary Alcohol (C-O)[10]
~1100 - 1000StrongC-Cl StretchAryl-Chloride (C-Cl)
~860 - 790StrongC-H Out-of-Plane Bendpara-Disubstituted Benzene Ring[11]
~750 - 700Medium, BroadN-H WagSecondary Amine (-NH)[12]

Detailed Peak Interpretation:

  • The Hydroxyl and Amine Region (3500-3200 cm⁻¹): This region is often complex. The tertiary alcohol's O-H stretch typically appears as a broad absorption around 3300 cm⁻¹ due to hydrogen bonding.[13][14] Overlapping this, the secondary amine N-H stretch is expected as a sharper, less intense peak between 3350-3310 cm⁻¹.[7][15] The presence of both a broad and a sharper feature in this region is a strong indicator of the molecule's structure.

  • C-H Stretching Region (3100-2800 cm⁻¹): Two distinct types of C-H bonds are present. The peaks observed just above 3000 cm⁻¹ are characteristic of C-H stretching on the aromatic rings (sp² carbons).[16] The absorptions just below 3000 cm⁻¹ arise from the aliphatic C-H bonds of the methyl group and the ethanol backbone (sp³ carbons).[9]

  • Aromatic Ring Vibrations (1600-1450 cm⁻¹): The strong peaks around 1600 cm⁻¹ and 1490 cm⁻¹ are classic indicators of the carbon-carbon double bond stretching within the benzene rings.[8] Their high intensity is a hallmark of aromatic systems.

  • The Fingerprint Region (<1400 cm⁻¹): This region contains a wealth of structural information:

    • C-O Stretch: A strong band between 1210-1100 cm⁻¹ is indicative of the C-O stretching vibration of the tertiary alcohol.[10]

    • C-Cl Stretch: The presence of chlorine on the phenyl rings gives rise to a strong absorption, typically in the 1100-1000 cm⁻¹ range.

    • para-Substitution: One of the most diagnostic peaks for the entire structure is the strong C-H out-of-plane bending vibration between 860-790 cm⁻¹.[11] This peak's position is highly characteristic of a 1,4- (or para-) substitution pattern on a benzene ring.[11]

    • N-H Wag: A broad, medium-intensity peak between 750-700 cm⁻¹ can be assigned to the out-of-plane wagging of the N-H bond in the secondary amine.[12]

Comparative Analysis: The Power of Context

Analyzing a spectrum in isolation provides limited insight. By comparing it with the spectra of structurally related molecules, we can confirm our peak assignments with greater confidence and understand how specific structural modifications influence the vibrational spectrum.

Comparison 1: The Precursor - 4,4'-Dichlorobenzophenone

4,4'-Dichlorobenzophenone is a likely precursor in the synthesis of our target molecule. Its spectrum provides a baseline for the bis(4-chlorophenyl) portion of the structure.

  • Key Difference: The most striking difference is the complete absence of O-H and N-H stretching bands in the 3500-3200 cm⁻¹ region.[17][18][19]

  • Key Similarity: The spectrum of 4,4'-Dichlorobenzophenone is dominated by a very strong carbonyl (C=O) stretch around 1650 cm⁻¹. It also displays the characteristic aromatic C=C stretches (~1580 cm⁻¹) and the strong para-substituted C-H bend (~840 cm⁻¹), which are retained in the final product. The conversion from the ketone to the tertiary alcohol and the addition of the amino group is confirmed by the disappearance of the C=O peak and the appearance of the O-H and N-H peaks.

Comparison 2: The Analog without the Amine - 2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethanol (Dicofol)

This molecule is structurally very similar, containing the bis(4-chlorophenyl) and tertiary alcohol moieties, but lacks the methylamino group.

  • Key Difference: The spectrum of Dicofol shows a broad O-H stretch (~3400 cm⁻¹) but lacks the sharp N-H stretching peak and the N-H wagging peak seen in our target molecule.[20]

  • Key Similarity: The spectrum exhibits the familiar aromatic C-H stretches, C=C ring stretches, the strong tertiary C-O stretch, and the intense para-substituted C-H bend, reinforcing the assignments for these shared structural features.

Table 2: Comparative FTIR Data (Key Diagnostic Peaks in cm⁻¹)

Vibrational ModeTarget Molecule4,4'-DichlorobenzophenoneDicofol (Analog)
O-H Stretch ~3350 (Broad)Absent~3400 (Broad)[20]
N-H Stretch ~3320 (Sharp)AbsentAbsent
C=O Stretch Absent~1650 (Very Strong)Absent
para-Subst. Bend ~820 (Strong)~840 (Strong)Present (Strong)

Conclusion

The FTIR spectrum of 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol provides a definitive fingerprint for its complex structure. The combination of a broad O-H stretch and a sharper N-H stretch in the 3300 cm⁻¹ region, coupled with a strong tertiary C-O stretch and a highly characteristic C-H bending mode for para-disubstitution, allows for unambiguous identification. Comparative analysis against its ketone precursor and a non-aminated alcohol analog validates these assignments, demonstrating how FTIR spectroscopy can be expertly applied to confirm chemical transformations and elucidate the structures of complex organic molecules. This guide serves as a framework for rigorous spectral interpretation, blending foundational principles with practical, data-driven comparison.

References

  • ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]

  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac Ltd. [Link]

  • Decoding the IR Spectrum of Secondary Amines. Oreate AI Blog. [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

  • IR: amines. University of Calgary. [Link]

  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

  • The Infrared Spectra of Amines. Illinois State University. [Link]

  • Alcohols—The Rest of the Story. Spectroscopy Online. [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. The Chemistry Notes. [Link]

  • C6H5Cl infrared spectrum of chlorobenzene. Doc Brown's Chemistry. [Link]

  • 4,4'-Dichlorobenzophenone | C13H8Cl2O. PubChem. [Link]

  • 4,4'-Dichlorobenzophenone. NIST WebBook. [Link]

  • 4,4'-Dichlorobenzophenone. NIST WebBook. [Link]

  • 4,4'-Dichlorobenzophenone - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • Benzene and its derivatives. [Link]

  • FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. MDPI. [Link]

  • Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. PMC. [Link]

  • FTIR Spectrum Analysis--Meaning and Application of Each Peak. Universallab. [Link]

  • Synchrotron-based highest resolution FTIR spectroscopy of chlorobenzene. [Link]

  • IR Spectrums. University of Wisconsin-La Crosse. [Link]

  • Why can't I see the hydroxyl group peaks in the FTIR spectra of the terciary alcohol I synthesized? Reddit. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • 12 Examples of IR-Spectra. [Link]

  • Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • Dicofol. NIST WebBook. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.